ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a nitrophenyl group and an ethyl carboxylate group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding phenyl, pyrazole, and carboxylate precursors .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the pyrazole ring and the phenyl ring. The presence of the nitro group could introduce some degree of polarity .Chemical Reactions Analysis
The nitro group in the compound is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The carboxylate ester could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For instance, the presence of the nitro group could make the compound relatively polar, which could influence its solubility in different solvents .Scientific Research Applications
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Scientific Field: Organic Synthesis
- Application : The compound “(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one” is synthesized from a reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one .
- Method : The reaction occurs in ethanolic sodium hydroxide at 20 °C for 4 hours .
- Results : The reaction yields the product in 92% yield. The structure of the product is established using nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction .
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Scientific Field: Crystallography
- Application : The crystal structure of “ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate” has been studied .
- Method : Crystals suitable for X-ray diffraction experiments were obtained by recrystallization from methanol .
- Results : The crystal structure was determined using X-ray diffraction .
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Scientific Field: Organic Chemistry
- Application : A one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) is described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .
- Method : The synthesis involves a one-step reaction between 3-dimethylaminoacrolein and 4-nitrophenyl azide .
- Results : The synthesis results in the formation of FNPT, which is a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .
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Scientific Field: Catalysis
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Method : The reduction of 4-NP in the presence of reducing agents by various nanostructured materials (NMs) has been selected as a model benchmark reaction .
- Results : The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .
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Scientific Field: Crystallography
- Application : The crystal structure of “ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate” has been studied .
- Method : Crystals suitable for X-ray diffraction experiments were obtained by recrystallization from methanol .
- Results : The crystal structure was determined using X-ray diffraction .
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Scientific Field: Organic Chemistry
- Application : Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a compound with a similar structure .
- Method : This compound can be synthesized using specific organic reactions .
- Results : The synthesized compound can be used for further chemical reactions .
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Scientific Field: Organic Synthesis
- Application : The compound “1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde” is synthesized from a reaction of equimolar equivalents of 3-dimethylaminoacrolein and 4-nitrophenyl azide .
- Method : The reaction occurs in a one-step multigram scale synthesis .
- Results : The reaction yields the product in high yield. The structure of the product is established using nuclear magnetic resonance spectroscopy .
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Scientific Field: Medicinal Chemistry
- Application : Triazole-4-carbaldehydes have been prepared as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .
- Method : 1-Substituted 4-formyl-1,2,3-triazoles are commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol .
- Results : The synthesis results in the formation of triazole-4-carbaldehydes, which are widely present in the literature, mainly due to the synthetic versatility of the formyl group .
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Scientific Field: Coordination Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(4-nitrophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-8-14(13-11)9-3-5-10(6-4-9)15(17)18/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAUWEZLSGXQGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649464 | |
Record name | Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
19532-38-8 | |
Record name | Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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